2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide
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Overview
Description
2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide is an organic compound that features a benzoxazole ring, a methoxyphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with a suitable benzoxazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with acetamide in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzoxazole ring can produce a partially saturated compound.
Scientific Research Applications
2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-({2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound shares a similar methoxyphenoxy group but differs in the core structure.
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Another related compound with a methoxyphenoxy group and a different core structure.
Uniqueness
2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its benzoxazole ring and methoxyphenoxy group contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H16N2O5 |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-[[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl]oxy]acetamide |
InChI |
InChI=1S/C17H16N2O5/c1-21-11-3-2-4-12(7-11)22-9-15-14-6-5-13(23-10-17(18)20)8-16(14)24-19-15/h2-8H,9-10H2,1H3,(H2,18,20) |
InChI Key |
FQBBTVOWDLXBCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OCC(=O)N |
Origin of Product |
United States |
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